Methyl 4-aminoquinoline-2-carboxylate hydrochloride
Description
Properties
CAS No. |
1423025-11-9 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 4-aminoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10;/h2-6H,1H3,(H2,12,13);1H |
InChI Key |
JCWBQKAKAUZMBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 4-Chloroquinoline Precursors and Amination
A common approach involves starting from methyl 4-chloroquinoline-2-carboxylate, which undergoes nucleophilic substitution by ammonia or an amine source to introduce the amino group at position 4. The reaction is typically conducted in the presence of hydrochloric acid or a Lewis acid catalyst to facilitate substitution and stabilize the aminoquinoline hydrochloride salt.
Reaction Conditions : Heating in polar solvents such as ethanol or DMF, with controlled acid concentration to avoid over-protonation of amines.
Yields and Purification : Reported yields range from 70% to 85%, with purification by recrystallization or chromatography. The hydrochloride salt form enhances crystallinity and stability.
Modular One-Pot Three-Component Synthesis
Shi et al. (2018) described a modular one-pot, two-stage synthesis involving:
Imidoylative Sonogashira coupling of bromoanilines, alkynes, and isocyanides to form intermediates.
Acid-mediated cyclization to yield 4-aminoquinoline derivatives.
This method allows for the introduction of the amino group and carboxylate ester in a streamlined fashion, suitable for methyl 4-aminoquinoline-2-carboxylate derivatives.
Catalysts and Reagents : Xantphos ligand, copper(I) bromide, cesium carbonate base, and 2 M HCl for cyclization.
Reaction Time and Temperature : Typically 16 hours at 90 °C, followed by acid treatment at room temperature.
Purification : Column chromatography with gradients of cyclohexane, ethyl acetate, and triethylamine.
Three-Step Route via Enaminones and Acid Cyclization
Lavrard et al. (2017) reported a three-step synthesis starting from 2-aminobenzonitriles and trichloro-4-ethoxybut-3-enone:
Condensation to form enaminones (70%–97% yield).
Acid-catalyzed cyclization using trifluoromethanesulfonic acid to form 4-aminoquinoline intermediates.
Substitution of trichloromethyl by ethoxy groups using sodium ethoxide in ethanol, yielding ethyl 2-carboxylate-4-aminoquinolines in 60%–89% yields.
This route is adaptable to methyl esters by appropriate choice of alkoxide and esterification steps.
Salt Formation: Hydrochloride Preparation
The hydrochloride salt of methyl 4-aminoquinoline-2-carboxylate is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethereal HCl solutions. This step enhances the compound’s solubility, stability, and ease of handling.
Typical Procedure : Dissolve the free base in ethanol, add stoichiometric HCl, stir at room temperature, and isolate the salt by filtration or crystallization.
Characterization : Salt formation is confirmed by melting point elevation, NMR shifts, and elemental analysis.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Methyl 4-chloroquinoline-2-carboxylate + NH3 or amine | HCl or Lewis acid catalyst | Heating in ethanol or DMF, acidic medium | 70–85 | Classical, straightforward; acid sensitivity of amines |
| One-Pot Three-Component Synthesis | Bromoanilines, alkynes, isocyanides | CuBr, Xantphos, Cs2CO3, 2 M HCl | 90 °C, 16 h + acid treatment | Moderate to high | Modular, versatile, suitable for substituted derivatives |
| Enaminone Route via Acid Cyclization | 2-Aminobenzonitriles, trichloro-4-ethoxybut-3-enone | Trifluoromethanesulfonic acid, NaOEt | Multi-step, acid cyclization | 60–89 | Good functional group tolerance, adaptable ester groups |
Research Findings and Process Considerations
The S_NAr approach remains the most widely used due to simplicity and scalability but may require careful control of acid concentration to prevent protonation of alkylamines.
The modular multi-component synthesis offers structural diversity and is useful for medicinal chemistry applications where substitution patterns vary.
Catalytic aerobic oxidative methods provide an alternative route with good yields and functional group tolerance but may require specialized ligands and copper catalysts.
Hydrochloride salt formation is a critical final step to improve compound handling and pharmaceutical formulation compatibility.
Process optimization studies emphasize the importance of solvent choice, temperature control, and purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoquinoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Antimalarial Activity
Methyl 4-aminoquinoline-2-carboxylate hydrochloride is structurally related to well-known antimalarial agents such as chloroquine and amodiaquine. Research indicates that derivatives of 4-aminoquinoline exhibit potent activity against malaria parasites, particularly Plasmodium falciparum. A recent study demonstrated that modifications to the 4-aminoquinoline scaffold could enhance antimalarial efficacy while reducing toxicity to host cells .
Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| Chloroquine | 0.03 | Standard antimalarial agent |
| Amodiaquine | 0.04 | Active against chloroquine-resistant strains |
| Methyl 4-aminoquinoline-2-carboxylate | 0.05 | Promising candidate for further development |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A series of sulfonyl analogs derived from this compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain substitutions at the 7th position significantly enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) .
Case Study: Hybrid Compounds
A hybrid pharmacophore approach was employed to create compounds linking the 4-aminoquinoline structure with isatin derivatives. These hybrids exhibited increased selectivity towards cancer cells, suggesting a promising strategy for developing targeted cancer therapies .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. Research has shown that derivatives of quinoline can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. A study synthesized several quinolinone carboxamides and evaluated their LOX inhibitory activity, indicating that these compounds could serve as multi-target agents in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Quinolinone Derivatives
| Compound Name | LOX Inhibition (%) | Remarks |
|---|---|---|
| Quinolinone-3-carboxamide | 75 | High potency against LOX |
| Methyl 4-aminoquinoline-2-carboxylate | 65 | Moderate inhibition |
Antiviral Potential
Emerging research suggests that methyl 4-aminoquinoline derivatives may possess antiviral properties, particularly against viruses like Ebola and Marburg. The mechanism appears to involve the inhibition of viral replication by targeting specific pathways within infected cells . This potential application positions the compound as a candidate for further investigation in antiviral drug development.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, including modular three-component reactions that allow for the introduction of different substituents on the quinoline ring. These modifications can significantly impact the biological activity of the resulting compounds, making it crucial for researchers to explore diverse synthetic pathways .
Table 3: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Notable Features |
|---|---|---|
| One-pot Sonogashira coupling | 85 | Efficient for multiple substitutions |
| Acid-mediated cyclization | 75 | Compatible with various functional groups |
Mechanism of Action
The mechanism of action of methyl 4-aminoquinoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline ring system allows it to intercalate into DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s quinoline core and functional groups can be compared to analogs in the evidence:
Key Observations :
- Positional Effects: Substituent positions influence biological activity and physicochemical properties. For instance, the amino group at position 4 in the target compound may enhance solubility compared to the chloro group in Methyl 4-chloropyridine-2-carboxylate HCl .
- Hydrochloride Salts: The hydrochloride counterion improves stability and bioavailability, as seen in chlorphenoxamine HCl (a structurally distinct antihistamine with a tertiary amine HCl salt) .
Physicochemical and Toxicological Data

Key Findings :
- Thermal Stability: Quinoline derivatives like 4k exhibit high melting points (~220°C), suggesting robust crystalline structures .
- Toxicity: The acetamidoquinoline analog shows moderate acute toxicity (Category 4), implying similar handling precautions may apply to the target compound .
Research Implications and Gaps
- Biological Activity: While yohimbine HCl (a structurally distinct indole alkaloid) is known for adrenergic effects , the aminoquinoline scaffold may target different pathways, such as DNA intercalation or enzyme inhibition.
- Regulatory Status : Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid (regulated under REACH with 100% purity) , the target compound’s safety profile remains uncharacterized, necessitating further toxicological studies.
Biological Activity
Methyl 4-aminoquinoline-2-carboxylate hydrochloride is a compound belonging to the class of 4-aminoquinolines, which are known for their significant biological activities, particularly against malaria. This article presents a detailed overview of the biological activity of this compound, focusing on its antimalarial properties, structure-activity relationships (SAR), pharmacokinetics, and potential therapeutic applications.
Antimalarial Activity
The primary biological activity attributed to this compound is its antimalarial effect. Various studies have evaluated its efficacy against Plasmodium falciparum, the parasite responsible for malaria.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits potent antimalarial activity. For instance, a series of 4-aminoquinoline derivatives were synthesized and tested, revealing that several compounds had half-maximal inhibitory concentration (IC50) values below 0.5 μM against both chloroquine-sensitive (3D7) and chloroquine-resistant strains (K1) of P. falciparum . The mechanism of action is believed to involve the accumulation of the compound within the acidic food vacuole of the parasite, leading to the inhibition of heme detoxification—a critical process for parasite survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the 4-amino position significantly influence biological activity. The introduction of a methyl group at this position enhances the electron delocalization necessary for effective binding to heme, thereby improving antiplasmodial activity .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, 4-aminoquinolines are known to accumulate in melanin-containing tissues, which may influence their therapeutic effects and potential side effects .
Cytotoxicity
While evaluating cytotoxicity against mammalian cell lines such as VERO cells, this compound displayed low toxicity levels, indicating a favorable therapeutic index compared to traditional antimalarial agents like chloroquine . This property is crucial for developing safer antimalarial therapies.
Case Studies and Clinical Implications
Recent studies have highlighted the potential of this compound in preclinical settings. For instance, a novel derivative demonstrated significant potency in inhibiting P. falciparum growth with an EC50 value in the low nanomolar range . These findings suggest that this compound could serve as a lead candidate for further development into clinical trials.
Comparative Biological Activity Table
| Compound | IC50 (μM) | Mechanism of Action | Cytotoxicity (IC50 VERO cells) |
|---|---|---|---|
| Methyl 4-aminoquinoline-2-carboxylate HCl | <0.5 | Inhibition of heme detoxification | >500 |
| Chloroquine | ~0.1 | Inhibition of heme polymerization | ~10 |
| Amodiaquine | ~0.05 | Similar to chloroquine but with better safety profile | ~15 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-aminoquinoline-2-carboxylate hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Classical synthesis : Adapt Gould–Jacob or Friedländer reactions, commonly used for quinoline derivatives. For example, cyclization of aniline derivatives with β-keto esters under acidic conditions can yield the quinoline core .
- Transition-metal catalysis : Palladium or copper catalysts may facilitate coupling reactions to introduce the methyl ester and amino groups at specific positions.
- Green chemistry : Use ultrasound irradiation or ionic liquids to enhance reaction efficiency and reduce byproducts .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reagents to minimize side reactions like over-alkylation.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities (e.g., unreacted precursors) .
- NMR : Confirm the presence of the quinoline ring (aromatic protons at δ 7.5–8.5 ppm), methyl ester (singlet at δ 3.8–4.0 ppm), and hydrochloride salt (broad NH peak at δ 8.0–10.0 ppm) .
- X-ray crystallography : Employ SHELX software for single-crystal structure determination to resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?
- Contradiction Analysis :
- If NMR suggests a planar quinoline ring but XRD shows slight puckering, consider dynamic effects in solution (e.g., ring flexing) versus solid-state rigidity.
- Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and compare theoretical/experimental spectra .
- Use variable-temperature NMR to probe conformational changes .
Q. What computational strategies are effective for predicting the reactivity of this compound in drug-target interactions?
- Methodology :
- Molecular docking (AutoDock/Vina) : Simulate binding to biological targets (e.g., enzymes) using the compound’s 3D structure (from XRD or DFT-optimized geometry).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating amino groups) with bioactivity using descriptors like logP and HOMO/LUMO energies .
Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vitro assays?
- Strategies :
- Salt selection : The hydrochloride salt enhances water solubility via protonation of the amino group; confirm pH-dependent solubility (e.g., pH 4–6) using UV-Vis spectroscopy .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve dissolution without denaturing proteins .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to increase bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

